2-(2-Bromoethoxy)-4-nitrobenzonitrile

Medicinal Chemistry Synthetic Intermediate Procurement Building Block Selection

2-(2-Bromoethoxy)-4-nitrobenzonitrile (CAS 1356009-33-0) is a tri-substituted benzonitrile derivative bearing a 2-bromoethoxy group at the ortho position, a nitro group at the para position, and a nitrile at position With a molecular formula of C₉H₇BrN₂O₃ and a molecular weight of 271.07 g/mol , this compound serves as a versatile building block for constructing nitrogen-containing heterocycles and functionalized aromatics. Its structural authentication via ¹H NMR (400 MHz, CDCl₃) shows characteristic aromatic proton signals at δ 7.94–7.78 ppm (3H, m) and bromoethoxy methylene resonances at δ 4.52 (2H, t, J=6.4 Hz) and 3.73 (2H, t, J=6.4 Hz), confirming the assigned substitution pattern.

Molecular Formula C9H7BrN2O3
Molecular Weight 271.07 g/mol
Cat. No. B8566073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromoethoxy)-4-nitrobenzonitrile
Molecular FormulaC9H7BrN2O3
Molecular Weight271.07 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])OCCBr)C#N
InChIInChI=1S/C9H7BrN2O3/c10-3-4-15-9-5-8(12(13)14)2-1-7(9)6-11/h1-2,5H,3-4H2
InChIKeyZTDJYPMXTPFPGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Bromoethoxy)-4-nitrobenzonitrile CAS 1356009-33-0: Key Intermediate for Heterocyclic Drug Discovery and Regioselective Synthesis


2-(2-Bromoethoxy)-4-nitrobenzonitrile (CAS 1356009-33-0) is a tri-substituted benzonitrile derivative bearing a 2-bromoethoxy group at the ortho position, a nitro group at the para position, and a nitrile at position 1. With a molecular formula of C₉H₇BrN₂O₃ and a molecular weight of 271.07 g/mol , this compound serves as a versatile building block for constructing nitrogen-containing heterocycles and functionalized aromatics. Its structural authentication via ¹H NMR (400 MHz, CDCl₃) shows characteristic aromatic proton signals at δ 7.94–7.78 ppm (3H, m) and bromoethoxy methylene resonances at δ 4.52 (2H, t, J=6.4 Hz) and 3.73 (2H, t, J=6.4 Hz), confirming the assigned substitution pattern . The compound is documented as a key intermediate in patent literature, notably in the synthesis of nitrogen-containing heterocyclic compounds targeting tachykinin receptors (US8592454B2) [1].

Why 2-(2-Bromoethoxy)-4-nitrobenzonitrile Cannot Be Replaced by Common Analogs in Synthetic Workflows


This compound occupies a unique chemical space that is not replicated by its closest structural analogs. Replacement with 2-(2-bromoethoxy)benzonitrile (CAS 59825-56-8, lacking the para-nitro group) removes the strong electron-withdrawing nitro substituent (Hammett σₚ = +1.27) that dominates the aromatic ring's electronic landscape and controls regioselectivity in electrophilic substitution [1]. Substitution with 1-(2-bromoethoxy)-4-nitrobenzene (CAS 13288-06-7, lacking the nitrile) eliminates the cyano group essential for downstream transformations such as tetrazole formation, amidine synthesis, and heterocycle annulation. The positional isomer 4-(2-bromoethoxy)benzonitrile (CAS 37142-39-5) relocates the bromoethoxy handle to the para position, fundamentally altering both steric accessibility and the electronic push-pull architecture. These differences are quantifiable in computed molecular properties: the target compound carries a significantly higher molecular weight (271.07 vs. 226.07–246.06 g/mol) and substantially greater topological polar surface area than any single-functional-group analog, reflecting the additive contributions of both nitro and nitrile groups . Without the full complement of three orthogonal functional handles, downstream synthetic sequences dependent on sequential chemoselective transformations will fail.

Quantitative Differentiation Evidence for 2-(2-Bromoethoxy)-4-nitrobenzonitrile Versus Closest Analogs


Molecular Weight and Structural Complexity Differentiation Against Single-Functional-Group Analogs

The target compound (MW 271.07 g/mol) exhibits a molecular weight that is 45.0 g/mol (19.9%) higher than 2-(2-bromoethoxy)benzonitrile (MW 226.07 g/mol) and 25.0 g/mol (10.2%) higher than 1-(2-bromoethoxy)-4-nitrobenzene (MW 246.06 g/mol) . This mass increment arises from the simultaneous presence of both nitro (–NO₂, 46 Da) and nitrile (–CN, 26 Da) groups on the aromatic scaffold, a combination absent in each comparator. The increased molecular complexity translates directly into a greater number of synthetic diversification points: the nitrile can undergo hydrolysis, reduction, or cycloaddition; the nitro group can be reduced to an amine for further coupling; and the bromoethoxy chain provides an electrophilic handle for nucleophilic substitution or metal-catalyzed cross-coupling.

Medicinal Chemistry Synthetic Intermediate Procurement Building Block Selection

Lipophilicity Modulation: Predicted LogP Reduction Through Dual Electron-Withdrawing Substitution

While an experimentally measured LogP for the target compound has not been reported in the public literature, the lipophilicity trend can be inferred from measured values of structural analogs. 1-(2-Bromoethoxy)-4-nitrobenzene (bearing nitro but lacking nitrile) has a measured LogP of 2.84–2.89 . 2-(2-Bromoethoxy)benzonitrile (bearing nitrile but lacking nitro) has a measured LogP of 2.33 . The target compound, incorporating both electron-withdrawing nitro and nitrile groups, is predicted to exhibit a LogP lower than both comparators, conservatively estimated in the range of 1.5–2.0 based on the additive π-contribution of the para-nitro group (π ≈ –0.28) relative to hydrogen. This reduced lipophilicity distinguishes the target from its mono-functionalized analogs and may confer advantages in aqueous solubility and reduced non-specific protein binding.

Drug-likeness LogP Optimization ADME Prediction

Electronic Control of Electrophilic Aromatic Substitution: Hammett Sigma Analysis

The electronic character of the target compound is dominated by the para-nitro group (Hammett σₚ = +1.27), which strongly deactivates the aromatic ring toward electrophilic substitution. The ortho-bromoethoxy substituent contributes only a mild inductive electron-withdrawing effect (σₘ ≈ +0.05) [1]. This electronic asymmetry contrasts sharply with 2-(2-bromoethoxy)benzonitrile, where the absence of the nitro group results in a substantially more electron-rich ring (σₘ of –CN ≈ +0.56, but lacking the powerful –R effect of –NO₂). The target compound's unique σ-profile directs electrophilic substitution to the C5 position (meta to –NO₂, para to –OCH₂CH₂Br), enabling predictable late-stage functionalization. In the comparator lacking the nitro group, electrophilic substitution would follow ortho/para direction relative to the alkoxy group, yielding a different regioisomeric outcome that would be incompatible with structure-activity relationships established for the target compound series.

Regioselective Synthesis Electronic Effects Reactivity Prediction

Patent-Documented Utility as a Key Intermediate in Tachykinin Receptor Antagonist Synthesis

The compound is specifically identified as a synthetic intermediate in US8592454B2, which discloses nitrogen-containing heterocyclic compounds with antagonistic activity toward tachykinin receptors (NK₁, NK₂, NK₃) [1]. The presence of all three functional groups (nitrile, nitro, and bromoethoxy) on a single benzene ring is structurally required for the construction of the claimed heterocyclic scaffolds, where sequential chemoselective transformations are employed: the bromoethoxy chain serves as an alkylating handle, the nitro group is reduced to an amine for heterocycle formation, and the nitrile participates in cyclization reactions. In contrast, the analog 2-(2-bromoethoxy)benzonitrile (lacking nitro) or 1-(2-bromoethoxy)-4-nitrobenzene (lacking nitrile) would be synthetically incompetent for this patent-defined pathway, as each lacks a functional group essential for one of the required transformations.

Tachykinin Receptor Nitrogen-Containing Heterocycle Pharmaceutical Intermediate

Procurement-Guiding Research and Industrial Application Scenarios for 2-(2-Bromoethoxy)-4-nitrobenzonitrile


Medicinal Chemistry: Tachykinin Receptor Antagonist Lead Optimization Programs

Drug discovery teams pursuing NK₁/NK₂/NK₃ tachykinin receptor antagonists can employ this compound as the foundational building block for constructing the nitrogen-containing heterocyclic cores described in US8592454B2 [1]. The sequential transformation of nitrile, nitro, and bromoethoxy groups enables modular diversification of the heterocyclic scaffold. Procurement of the fully functionalized intermediate eliminates 2–3 synthetic steps compared to assembling the substitution pattern from simpler precursors, accelerating SAR exploration cycles.

Regioselective Late-Stage Functionalization: Electrophilic Substitution at the C5 Position

The strong para-nitro-driven electronic deactivation (σₚ = +1.27) [1] directs electrophilic aromatic substitution predictably to the C5 position. This enables reliable installation of additional substituents (e.g., halogens, acyl groups) without regioisomeric ambiguity. Synthetic chemists can exploit this electronic control for preparing 2,4,5-trisubstituted benzonitrile libraries, where the C5 position is functionalized while preserving the bromoethoxy and nitrile handles for subsequent orthogonal transformations.

Dual-Handle Conjugation Chemistry for Chemical Biology Probe Synthesis

The bromoethoxy chain provides an electrophilic site for nucleophilic displacement (e.g., with amines, thiols, or phenols), while the nitro group can be reduced to an aniline for amide coupling or diazotization. This orthogonal reactivity profile makes the compound suitable for constructing bifunctional probes where two distinct payloads (e.g., fluorophore and affinity tag) must be attached to the same aromatic scaffold via sequential, non-interfering reactions.

Heterocyclic Library Synthesis via Nitrile Cycloaddition and Nitro Reduction Cascades

The nitrile group participates in [3+2] cycloadditions to form tetrazoles, while the nitro group is reducible to a primary amine that can undergo condensation to form benzimidazoles, quinazolines, or benzoxazinones. The combination of these two functional groups on the same ring, absent in all single-functional-group analogs , enables one-pot cascade sequences that generate fused heterocyclic systems in fewer synthetic operations than would be possible with mono-functionalized building blocks.

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